molecular formula C12H7F3N2O6 B8182432 2,5-Dioxopyrrolidin-1-yl 4-nitro-2-(trifluoromethyl)benzoate

2,5-Dioxopyrrolidin-1-yl 4-nitro-2-(trifluoromethyl)benzoate

Cat. No.: B8182432
M. Wt: 332.19 g/mol
InChI Key: LHHIJOFXXPMRRV-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 4-nitro-2-(trifluoromethyl)benzoate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. The compound consists of a pyrrolidin-1-yl group attached to a benzoate moiety, with nitro and trifluoromethyl substituents enhancing its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-nitro-2-(trifluoromethyl)benzoate typically involves the reaction of 4-nitro-2-(trifluoromethyl)benzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-nitro-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 4-nitro-2-(trifluoromethyl)benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-nitro-2-(trifluoromethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The nitro and trifluoromethyl groups enhance its electrophilic character, making it a suitable candidate for various substitution and coupling reactions. The compound can interact with molecular targets such as enzymes and proteins, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl 4-nitro-2-(trifluoromethyl)benzoate is unique due to the presence of both nitro and trifluoromethyl groups, which significantly enhance its reactivity and potential for forming diverse chemical structures. This makes it particularly valuable in synthetic chemistry and drug development .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-nitro-2-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O6/c13-12(14,15)8-5-6(17(21)22)1-2-7(8)11(20)23-16-9(18)3-4-10(16)19/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHIJOFXXPMRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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